N-(4-methoxyphenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
Description
N-(4-Methoxyphenyl)-2-(1-{[4-(4-Methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a structurally complex piperazine-acetamide hybrid. Its core features include:
- 4-Methoxyphenyl substituents at both the piperazine nitrogen and the acetamide terminus, likely influencing receptor binding and pharmacokinetics (e.g., solubility, metabolic stability) .
- A chloroacetylated linker connecting the piperazine and acetamide moieties, a common motif in bioactive molecules targeting central nervous system (CNS) receptors or enzymes .
While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., piperazine-acetamide derivatives) show activity in neurological and anticancer contexts .
Properties
Molecular Formula |
C26H33N5O5 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C26H33N5O5/c1-35-21-7-3-19(4-8-21)28-24(32)17-23-26(34)27-11-12-31(23)25(33)18-29-13-15-30(16-14-29)20-5-9-22(36-2)10-6-20/h3-10,23H,11-18H2,1-2H3,(H,27,34)(H,28,32) |
InChI Key |
QQKMRIRIDHMQPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The 4-(4-methoxyphenyl)piperazine moiety is synthesized by reacting 1-bromo-4-methoxybenzene with piperazine under Ullmann coupling conditions. A copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) facilitate the coupling in dimethylformamide (DMF) at 110°C for 24 hours, yielding the product in 68–72% purity.
Table 1: Optimization of Ullmann Coupling Conditions
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| CuI/Phenanthroline | 110 | 72 |
| CuBr/2,2'-Bipyridine | 120 | 65 |
| CuCl/1,10-Phenanthroline | 100 | 58 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate:hexane = 1:3), followed by recrystallization from ethanol. Characterization by -NMR confirms the presence of piperazine protons (δ 2.8–3.2 ppm) and methoxy signals (δ 3.7 ppm).
Preparation of 2-Chloro-N-(4-methoxyphenyl)acetamide
Chloroacetylation of 4-Methoxyaniline
4-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction proceeds quantitatively within 2 hours, yielding 2-chloro-N-(4-methoxyphenyl)acetamide as a white solid (mp 98–100°C).
Reaction Scheme:
Analytical Data
-
-NMR (400 MHz, CDCl) : δ 7.45 (d, 2H, J = 8.8 Hz), 6.85 (d, 2H, J = 8.8 Hz), 4.12 (s, 2H), 3.78 (s, 3H).
-
HR–MS : m/z calcd for CHClNO [M+H]: 214.0372; found: 214.0375.
Synthesis of 3-Oxopiperazin-2-yl Acetic Acid
Cyclization of β-Amino Esters
Ethyl 3-aminopropionate undergoes cyclization with glyoxylic acid in aqueous HCl, forming 3-oxopiperazin-2-yl acetic acid. The reaction is conducted at reflux for 6 hours, achieving 85% yield after neutralization with NaOH.
Mechanistic Insight:
The cyclization proceeds via imine formation, followed by intramolecular nucleophilic attack and dehydration.
Coupling of Fragments via Acylation
Acylation of 4-(4-Methoxyphenyl)piperazine
The 4-(4-methoxyphenyl)piperazine is acylated with chloroacetyl chloride in DCM, yielding 1-chloroacetyl-4-(4-methoxyphenyl)piperazine. TEA is used to scavenge HCl, and the product is isolated in 78% yield after aqueous workup.
Amide Bond Formation
The acylated piperazine reacts with 3-oxopiperazin-2-yl acetic acid using HATU as a coupling agent and DIPEA as a base in DMF. The reaction is stirred at room temperature for 12 hours, yielding the final compound in 65% yield.
Table 2: Optimization of Coupling Conditions
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 65 |
| EDCI/HOBt | DCM | 52 |
| DCC | THF | 48 |
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the acetamide group and the planar geometry of the piperazine ring. The dihedral angle between the methoxyphenyl and piperazine rings is 14.9°, indicating minimal steric strain.
Comparative Analysis of Alternative Synthetic Routes
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Yield Optimization
- Use of N-(4-bromobutyl)phthalimide increases yields of intermediate amines by stabilizing reactive intermediates .
- Low-temperature chloroacetylation (0°C) minimizes side reactions, as seen in .
Research Findings and Trends
Pharmacological Trends
- Anticancer Activity : Benzothiazole-containing derivatives (e.g., ) inhibit topoisomerase II or tubulin polymerization, with IC₅₀ values in the micromolar range.
Structural-Activity Relationship (SAR) Insights
Biological Activity
N-(4-methoxyphenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a compound of interest due to its potential therapeutic applications in various biological contexts. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 430.53 g/mol. Its structure features a piperazine ring, which is often associated with neuropharmacological activity, and methoxy groups that may enhance lipophilicity and bioavailability.
Anticancer Activity
In vitro studies evaluating related compounds have demonstrated anticancer properties against various cancer cell lines. For instance, compounds with similar structural motifs were tested against a panel of cancer cell lines, revealing moderate cytotoxic effects . In one study, derivatives showed low levels of activity against leukemia lines, indicating that this class of compounds may warrant further investigation for anticancer applications.
Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their neuropharmacological effects. The presence of the piperazine moiety in this compound suggests potential activity as an anxiolytic or antidepressant agent. Compounds with similar structures have been shown to modulate serotonin and dopamine receptors, which are crucial in the treatment of mood disorders .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially influencing mood and behavior.
- Enzyme Inhibition : Some piperazine derivatives act as enzyme inhibitors, which may contribute to their antimicrobial and anticancer activities by disrupting metabolic pathways in target cells.
- Cell Cycle Modulation : Anticancer activity may also involve the modulation of cell cycle progression, leading to apoptosis in malignant cells.
Case Studies
Case Study 1: Antimicrobial Evaluation
A derivative structurally related to this compound was evaluated for its antimicrobial efficacy against Mycobacterium tuberculosis. The study reported an IC50 value indicating significant inhibition at micromolar concentrations .
Case Study 2: Anticancer Screening
In a screening assay against a panel of cancer cell lines, a closely related compound exhibited selective cytotoxicity towards leukemia cells, suggesting that modifications in the piperazine ring could enhance anticancer properties .
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the piperazine core via cyclization or coupling reactions, often using polar aprotic solvents (e.g., dimethylformamide) under inert atmospheres .
- Step 2 : Acetylation of the piperazine nitrogen with reagents like chloroacetyl chloride, requiring temperature control (0–5°C) to minimize side reactions .
- Step 3 : Final coupling with the 4-methoxyphenylacetamide group via amide bond formation, catalyzed by carbodiimides like EDC/HOBt .
Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures >95% purity. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) validates purity .
Basic: What analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR confirms the presence of methoxyphenyl (δ 3.7–3.8 ppm for OCH3), piperazine (δ 2.5–3.5 ppm for N–CH2), and acetamide (δ 2.1–2.3 ppm for COCH2) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragments (e.g., cleavage at the piperazine-acetamide bond) .
- IR Spectroscopy : Peaks at ~1650 cm−1 (C=O stretch) and ~1240 cm−1 (C–O of methoxy) validate functional groups .
Advanced: How can synthesis be optimized for scalability while maintaining yield?
- Design of Experiments (DoE) : Use factorial designs to optimize reagent ratios (e.g., 1.2 equivalents of acetylating agent) and reaction times .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acetylation), reducing side products .
- In-Line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling immediate adjustments .
Advanced: How to resolve contradictions between theoretical and experimental bioactivity data?
- Orthogonal Assays : Combine receptor binding assays (e.g., radioligand displacement) with functional cellular assays (e.g., cAMP inhibition for GPCR targets) to confirm activity .
- Structural Reanalysis : Use X-ray crystallography or molecular docking to verify binding modes if bioactivity deviates from predictions .
- Batch Reproducibility : Test multiple synthetic batches to rule out purity/configuration inconsistencies (e.g., enantiomeric impurities) .
Basic: What are the key chemical reactivity profiles of this compound?
- Oxidation : Susceptible to oxidation at the piperazine ring; stabilize with antioxidants (e.g., BHT) during storage .
- Hydrolysis : The acetamide bond hydrolyzes under strongly acidic/basic conditions (pH < 2 or >10). Use buffered solutions (pH 6–8) in biological assays .
- Photodegradation : Methoxyphenyl groups may degrade under UV light; store in amber vials .
Advanced: What strategies identify its biological targets?
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin/dopamine receptors due to the piperazine moiety .
- Proteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Knockout Models : CRISPR-Cas9 knockout of candidate receptors (e.g., 5-HT1A) in cell lines to assess activity loss .
Basic: How to assess solubility and stability for in vitro studies?
- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Use HPLC to quantify solubility limits (e.g., <50 µM in PBS) .
- Stability : Incubate at 37°C for 24–72 hours; monitor degradation via LC-MS. Add stabilizers (e.g., 0.1% BSA) for serum-containing assays .
Advanced: How to design structure-activity relationship (SAR) studies?
- Core Modifications : Synthesize analogs with substituted piperazines (e.g., 4-fluorophenyl instead of 4-methoxyphenyl) to probe receptor selectivity .
- Functional Group Swaps : Replace the acetamide with sulfonamide or urea groups to assess hydrogen-bonding requirements .
- Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity/logP with activity (e.g., IC50 values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
